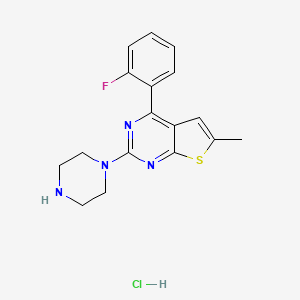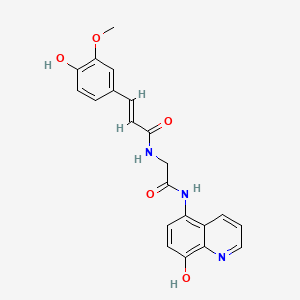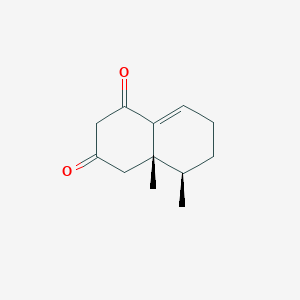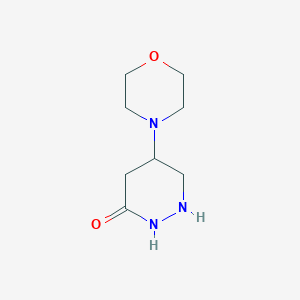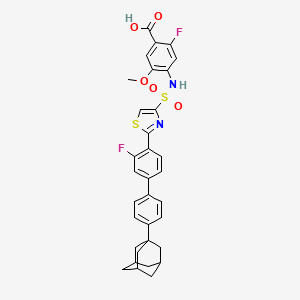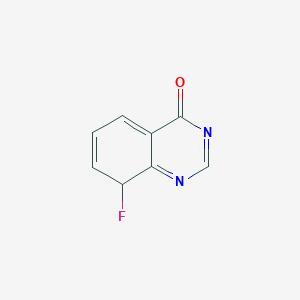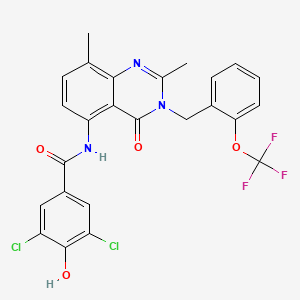
Hsd17B13-IN-56
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hsd17B13-IN-56 is a compound that targets the enzyme 17-beta-hydroxysteroid dehydrogenase 13 (HSD17B13). This enzyme is associated with lipid droplets in the liver and has been implicated in the pathogenesis of nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). The inhibition of HSD17B13 has shown potential therapeutic benefits in reducing liver inflammation and fibrosis .
Preparation Methods
The synthesis of Hsd17B13-IN-56 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The synthetic routes typically involve:
Formation of Key Intermediates: This step involves the preparation of intermediate compounds through reactions such as alkylation, acylation, or condensation.
Coupling Reactions: The intermediates are then coupled using reagents like palladium catalysts under controlled conditions to form the desired compound.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and yield.
Industrial production methods for this compound would likely involve scaling up these synthetic routes while optimizing reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Hsd17B13-IN-56 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hsd17B13-IN-56 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of HSD17B13 in lipid metabolism and liver function.
Biology: It helps in understanding the molecular mechanisms underlying NAFLD and NASH.
Medicine: It has potential therapeutic applications in treating liver diseases by reducing inflammation and fibrosis.
Industry: It can be used in the development of new drugs targeting HSD17B13 for the treatment of liver diseases
Mechanism of Action
Hsd17B13-IN-56 exerts its effects by inhibiting the enzyme HSD17B13. This enzyme is involved in the metabolism of lipids in the liver. By inhibiting HSD17B13, this compound reduces the formation of lipid droplets and decreases liver inflammation and fibrosis. The molecular targets and pathways involved include the regulation of lipid metabolism and the inflammatory response .
Comparison with Similar Compounds
Hsd17B13-IN-56 is unique compared to other similar compounds due to its specific targeting of HSD17B13. Similar compounds include:
Hsd17B13-IN-1: Another inhibitor of HSD17B13, but with different potency and selectivity.
Hsd17B13-IN-2: A compound with similar inhibitory effects but different chemical structure.
Hsd17B13-IN-3: Another HSD17B13 inhibitor with distinct pharmacokinetic properties
This compound stands out due to its high selectivity and potency in inhibiting HSD17B13, making it a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C25H18Cl2F3N3O4 |
|---|---|
Molecular Weight |
552.3 g/mol |
IUPAC Name |
3,5-dichloro-N-[2,8-dimethyl-4-oxo-3-[[2-(trifluoromethoxy)phenyl]methyl]quinazolin-5-yl]-4-hydroxybenzamide |
InChI |
InChI=1S/C25H18Cl2F3N3O4/c1-12-7-8-18(32-23(35)15-9-16(26)22(34)17(27)10-15)20-21(12)31-13(2)33(24(20)36)11-14-5-3-4-6-19(14)37-25(28,29)30/h3-10,34H,11H2,1-2H3,(H,32,35) |
InChI Key |
NSWOVWZSEKLRHL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)NC(=O)C3=CC(=C(C(=C3)Cl)O)Cl)C(=O)N(C(=N2)C)CC4=CC=CC=C4OC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


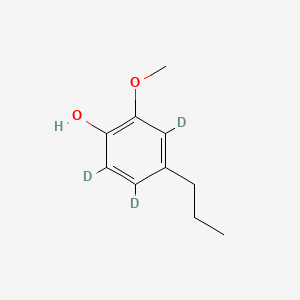
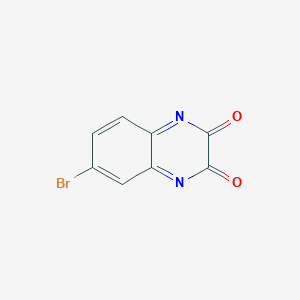
![(3S)-3-[[(2S,4R)-1-[(2S)-2-[(1-fluorocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoic acid](/img/structure/B12362691.png)
